lithium(1+) 5-ethylpyridazine-3-carboxylate
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Overview
Description
Lithium(1+) 5-ethylpyridazine-3-carboxylate is a chemical compound that combines lithium cation with a pyridazine derivative. Pyridazine is a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 2 in the ring. The addition of an ethyl group at the 5-position and a carboxylate group at the 3-position modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-ethylpyridazine-3-carboxylate typically involves the reaction of 5-ethylpyridazine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion to the lithium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization, filtration, and drying processes to obtain the final compound in a usable form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-ethylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Lithium(1+) 5-ethylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 5-ethylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate neurotransmitter activity and enzyme function, while the pyridazine derivative may interact with various biological receptors. Together, these interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Lithium pyridazine-3-carboxylate: Similar structure but without the ethyl group at the 5-position.
Lithium 5-methylpyridazine-3-carboxylate: Similar structure with a methyl group instead of an ethyl group at the 5-position.
Lithium 5-phenylpyridazine-3-carboxylate: Similar structure with a phenyl group at the 5-position.
Uniqueness
Lithium(1+) 5-ethylpyridazine-3-carboxylate is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification may enhance its solubility, stability, and interaction with specific molecular targets, making it a compound of particular interest in various research fields.
Properties
CAS No. |
2763776-65-2 |
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Molecular Formula |
C7H7LiN2O2 |
Molecular Weight |
158.1 |
Purity |
95 |
Origin of Product |
United States |
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